2-Methylisoquinoline-1-thione
Description
2-Methylisoquinoline-1-thione is a sulfur-containing heterocyclic compound characterized by an isoquinoline backbone substituted with a methyl group at the 2-position and a thione (-C=S) functional group at the 1-position. However, synthetic methodologies and comparative studies of this compound remain underreported in the literature, unlike its structural analogs such as benzothiophene- and isothiochromene-derived thiones . The lack of systematic data on its physicochemical and biological behavior highlights a critical research gap.
Properties
CAS No. |
14945-74-5 |
|---|---|
Molecular Formula |
C10H9NS |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-methylisoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |
InChI Key |
IEXYLQOPBXUDSK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC=CC=C2C1=S |
Canonical SMILES |
CN1C=CC2=CC=CC=C2C1=S |
Other CAS No. |
14945-74-5 |
Synonyms |
2-methyl-1(2H)-thioisoquinolone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems :
- 2-Methylisoquinoline-1-thione: Features a fused bicyclic isoquinoline system with a thione group at position 1 and a methyl group at position 2.
- 2-Benzothiophene-1(3H)-thione (5) : Contains a benzothiophene core with a thione group, synthesized via iodine-mediated cyclization of 2-alkynylthioanisoles .
- Isothiochromene-1-thione derivatives (e.g., 6f) : Incorporate a thiopyran ring fused to a benzene ring, with substituents like methoxy or phenyl groups .
Physicochemical Properties
Table 1 compares key data for 6f (a representative isothiochromene-1-thione) with hypothetical properties of this compound:
Key Observations :
- Substituents like methoxy and phenyl groups in 6f increase molecular weight and melting point compared to the simpler this compound.
- The absence of spectral data for this compound underscores the need for targeted characterization.
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